tert-Butyl (E)-(3-fluoro-2-(hydroxymethyl)allyl)carbamate
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Overview
Description
tert-Butyl (E)-(3-fluoro-2-(hydroxymethyl)allyl)carbamate: is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis due to their stability and reactivity. This particular compound is characterized by the presence of a tert-butyl group, a fluoro-substituted allyl group, and a hydroxymethyl group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
The synthesis of tert-Butyl (E)-(3-fluoro-2-(hydroxymethyl)allyl)carbamate typically involves the reaction of tert-butyl carbamate with a fluoro-substituted allyl alcohol under specific conditions. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) as a reagent to introduce the tert-butyl carbamate group. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to facilitate the formation of the carbamate ester .
Industrial production methods often utilize flow microreactor systems to enhance the efficiency and sustainability of the synthesis process. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
tert-Butyl (E)-(3-fluoro-2-(hydroxymethyl)allyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The fluoro-substituted allyl group can be reduced to form a saturated alkyl chain.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
tert-Butyl (E)-(3-fluoro-2-(hydroxymethyl)allyl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl (E)-(3-fluoro-2-(hydroxymethyl)allyl)carbamate involves the formation of a stable carbamate ester, which can be cleaved under acidic conditions to release the free amine. This property makes it useful as a protecting group in organic synthesis. The molecular targets and pathways involved depend on the specific application and the structure of the final product .
Comparison with Similar Compounds
Similar compounds include:
tert-Butyl carbamate: Used as a protecting group for amines and in the synthesis of N-Boc-protected anilines.
Benzyl carbamate: Another protecting group for amines, which can be removed by catalytic hydrogenation.
Phenyl carbamate: Used in the synthesis of various organic compounds and as a protecting group.
tert-Butyl (E)-(3-fluoro-2-(hydroxymethyl)allyl)carbamate is unique due to the presence of the fluoro-substituted allyl group, which imparts specific reactivity and stability to the compound, making it suitable for a wide range of applications in organic synthesis and beyond .
Properties
IUPAC Name |
tert-butyl N-[(E)-3-fluoro-2-(hydroxymethyl)prop-2-enyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16FNO3/c1-9(2,3)14-8(13)11-5-7(4-10)6-12/h4,12H,5-6H2,1-3H3,(H,11,13)/b7-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTLTPGXTUOXND-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=CF)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC/C(=C\F)/CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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